molecular formula C22H21N5O3 B2449346 2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide CAS No. 891119-92-9

2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide

Cat. No. B2449346
CAS RN: 891119-92-9
M. Wt: 403.442
InChI Key: CLTSQCRWIYLINC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. It would be best analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of an acetamide group suggests that it could participate in reactions involving the nitrogen atom, such as nucleophilic substitution or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. These properties could be determined through experimental testing .

Scientific Research Applications

Antiproliferative Activity

The compound's derivatives have shown potential in inhibiting the proliferation of endothelial and tumor cells. This suggests its potential application in cancer research and treatment strategies (Ilić et al., 2011).

Anticancer and Antimicrobial Activity

Some analogs of the compound have demonstrated significant anticancer activity against specific cancer cell lines and antimicrobial activities. This points to its relevance in developing new therapeutic agents for both cancer and infectious diseases (Kumar et al., 2019).

Novel Compound Synthesis

Research has focused on developing methods for synthesizing novel acetamides that include the compound's structure. These studies are crucial for advancing pharmaceutical chemistry and discovering new drugs (Karpina et al., 2019).

Antioxidant Abilities

Some derivatives of the compound have shown significant antioxidant abilities, surpassing known antioxidants like ascorbic acid. This suggests potential applications in combating oxidative stress-related diseases (Shakir et al., 2017).

Anti-HAV Activity

Derivatives of the compound have displayed promising antiviral activity against hepatitis A virus (HAV), indicating potential use in antiviral therapies (Shamroukh & Ali, 2008).

DFT Calculations and Structural Analysis

Advanced techniques like Density Functional Theory (DFT) calculations and X-ray diffraction have been utilized to analyze the compound's structure and properties, providing valuable insights for drug design and materials science (Sallam et al., 2021).

Potential as an Anxiolytic Agent

Studies have indicated that certain triazolo[4,3-b]pyridazine derivatives, related to the compound , might possess anxiolytic properties, suggesting applications in mental health treatment (May & Lanzilotti, 1984).

Anti-diabetic Drug Development

Derivatives have been explored for their potential as anti-diabetic drugs, particularly in relation to the inhibition of Dipeptidyl peptidase-4, a key enzyme in diabetes management (Bindu et al., 2019).

Antituberculostatic, Antifungal, and Antibacterial Activities

The compound's derivatives have been evaluated for antituberculostatic, antifungal, and antibacterial activities, making them potential candidates for treating various infections (Islam & Siddiqui, 2010).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological target. For example, if this compound is designed to act as a drug, it might interact with a specific protein or enzyme in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols. Without specific information about this compound, it’s difficult to provide detailed safety and hazard information .

Future Directions

The future research directions for this compound could involve further studies to understand its properties, potential uses, and mechanisms of action. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to investigate its effects in living organisms .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-14-24-25-21-10-8-18(26-27(14)21)16-5-4-6-17(13-16)23-22(28)12-15-7-9-19(29-2)20(11-15)30-3/h4-11,13H,12H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTSQCRWIYLINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.